![molecular formula C17H15NO2S B2933808 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole CAS No. 551921-26-7](/img/structure/B2933808.png)
3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole” is a type of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The methoxyphenyl and phenylsulfanyl methyl groups are likely attached to the third and fifth carbon atoms of the isoxazole ring, respectively .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a five-membered isoxazole ring with a methoxyphenyl group attached to one carbon atom and a phenylsulfanyl methyl group attached to another .Chemical Reactions Analysis
Isoxazoles can undergo a variety of reactions, including nucleophilic substitutions and additions, depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxyphenyl and phenylsulfanyl methyl groups could influence its solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole belongs to a class of chemicals known for their intriguing chemical properties, which make them useful in various synthetic applications. Isoxazole derivatives have been extensively studied for their unique reactivity and potential as intermediates in organic synthesis. For instance, Sarlo, Fabbrini, and Renzi (1966) discussed the methylation of isoxazolin-5-ones to obtain N-methylisoxazolin-5-ones, highlighting the versatility of isoxazole derivatives in synthetic chemistry (Sarlo, Fabbrini, & Renzi, 1966).
Applications in Corrosion Inhibition
- In the field of materials science, particularly in corrosion science, derivatives of isoxazole, such as 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole, have been investigated for their effectiveness as corrosion inhibitors. Bouklah et al. (2006) conducted a study on the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, demonstrating its excellent performance as a corrosion inhibitor for steel in sulfuric acid media (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Therapeutic Potential and Pharmacology
- While the specific compound 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole may not have been directly studied for therapeutic applications, related isoxazole derivatives have been explored for their pharmacological potential. For example, Shingare et al. (2018) synthesized novel isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities, indicating the potential of isoxazole derivatives in drug discovery (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).
Environmental Impact and Biodegradation
- The environmental impact and biodegradation pathways of isoxazole derivatives, including compounds similar to 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole, have been a subject of study. Mulla et al. (2018) explored the biodegradation of sulfamethoxazole, a compound containing an isoxazole ring, in different bacterial strains. This research is crucial for understanding the environmental fate of such compounds (Mulla, Hu, Sun, Li, Suanon, Ashfaq, & Yu, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-5-(phenylsulfanylmethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-19-14-9-7-13(8-10-14)17-11-15(20-18-17)12-21-16-5-3-2-4-6-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKJBIKBEYIDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

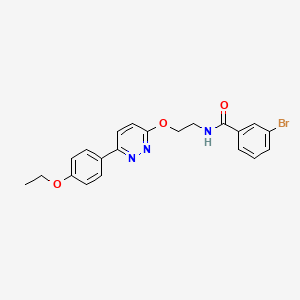
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2933726.png)
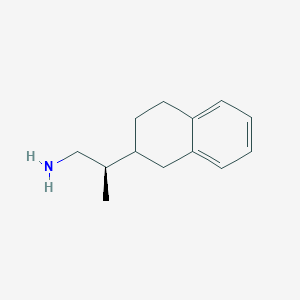
![methyl 3-(methylcarbamoyl)-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2933729.png)

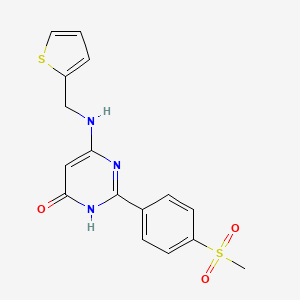
![3,4-diethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2933736.png)
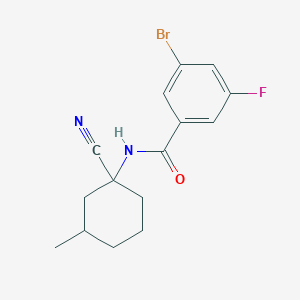
![3-(3-Bromophenyl)-2-[5-(4-methoxybenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2933739.png)
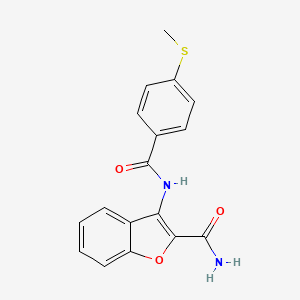
![2-Cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2933742.png)
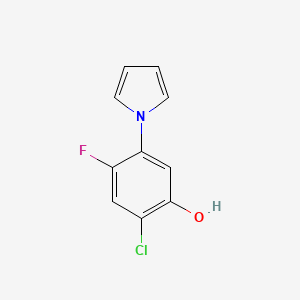
![2-(2-((3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2933746.png)
